molecular formula C14H19N B13304127 N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13304127
M. Wt: 201.31 g/mol
InChI Key: FGOKONRYJGZONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a high-purity chemical compound intended for research and development applications. This tetrahydronaphthalene (tetralin) derivative features a cyclopropylamine group, a structural motif recognized in medicinal chemistry for its potential to enhance metabolic stability and receptor affinity . Compounds containing the cyclopropane ring are extensively investigated as structurally stable bioisosteres and are found in various therapeutic agents with demonstrated biological activities . The primary research applications for this compound are anticipated in the fields of antimicrobial and central nervous system (CNS) drug discovery. Structurally similar cyclopropane-containing amide derivatives have shown significant in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans . Furthermore, cyclopropanamine compounds are investigated for their potential in treating neurodegenerative diseases and other CNS disorders, highlighting the value of this compound as a versatile building block in pharmaceutical research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can utilize it as a key intermediate in organic synthesis or as a lead compound for developing novel bioactive molecules.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H19N/c1-10-6-9-14(15-11-7-8-11)13-5-3-2-4-12(10)13/h2-5,10-11,14-15H,6-9H2,1H3

InChI Key

FGOKONRYJGZONZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC=CC=C12)NC3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. One common method includes the cyclopropanation of a suitable precursor followed by amination. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.

    Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The tetrahydronaphthalene (THN) scaffold is a common motif in medicinal chemistry. Below is a comparison of N-Cyclopropyl-4-methyl-1,2,3,4-THN-1-amine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
N-Cyclopropyl-4-methyl-1,2,3,4-THN-1-amine 1-Cyclopropyl, 4-methyl C₁₄H₁₉N 201.31 Structural uniqueness; unknown bioactivity
trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine (5l) 4-Cyclohexyl, 2-N,N-dimethyl C₁₈H₂₇N 257.41 M.p. 137–139°C; 71% yield; HPLC retention: 15.3–17.2 min
trans-4-Biphenyl-N,N-dimethyl-THN-2-amine (5n) 4-Biphenyl, 2-N,N-dimethyl C₂₄H₂₅N 327.47 Oil; 70% yield; HPLC retention: 11.2–12.3 min
Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-THN-1-amine] 4-(3,4-Dichlorophenyl), 1-N-methyl C₁₇H₁₇Cl₂N 306.23 SSRI antidepressant; bioaccumulative in protozoa
N-Propyl-THN-2-amine hydrochloride 2-N-Propyl C₁₃H₁₉N·HCl 233.76 CID 18331743; predicted collision cross-section data

Key Observations :

  • Bioactivity : Sertraline’s dichlorophenyl substituent confers serotonin reuptake inhibition, whereas the target compound’s methyl and cyclopropyl groups may favor interactions with alternative targets (e.g., sigma or kappa opioid receptors, as seen in structurally related THN derivatives) .
Stereochemical and Salt Form Comparisons
  • Enantiomerism : Sertraline’s (1S,4S)-enantiomer is therapeutically active, while its (1R,4R)-counterpart (e.g., R-Sertraline mandelate , CAS: 880489-75-8) exhibits distinct pharmacological profiles . The stereochemistry of the target compound is unspecified but could critically affect its bioactivity.
  • Salt Forms : Many analogs (e.g., N-Propyl-THN-2-amine hydrochloride ) are formulated as hydrochlorides to enhance solubility. The target compound’s free amine form may exhibit different pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound trans-4-Cyclohexyl-5l Sertraline
Molecular Weight 201.31 257.41 306.23
Key Substituents Cyclopropyl, 4-methyl Cyclohexyl, N,N-dimethyl 3,4-Dichlorophenyl, N-methyl
Physical State Not reported Crystalline Crystalline (HCl salt)
Bioactivity Unknown Unknown SSRI antidepressant
Table 2: HPLC Retention Times of Analogs ()
Compound Solvent System (MeOH:EtOH:2-PrOH:Hexanes) Flow Rate (mL/min) Retention Time (min)
5l 5:5:5:85 10 15.3–17.2
5n 5:5:5:85 1.5 11.2–12.3

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents, as seen in opioid receptor ligands .
  • Pharmacological Screening: Prioritize assays for serotonin/norepinephrine reuptake inhibition or opioid receptor binding, given structural parallels to sertraline and ketocyclazocine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can purity be validated?

  • Synthesis Methods : Multi-step organic reactions are typically employed, including alkylation of tetrahydronaphthalene precursors followed by cyclopropane ring formation via [2+1] cycloaddition. For enantiopure forms, chiral catalysts (e.g., Rhodium-BINAP complexes) are critical to achieve stereochemical control .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., hexane/EtOH/2-PrOH solvent systems) and NMR spectroscopy (1H/13C) are standard for confirming enantiomeric excess and structural integrity. For example, trans-4-substituted analogs in used HPLC with MeOH:EtOH:Hexanes (5:5:85) to resolve enantiomers .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

  • Impact of Chirality : The (R) or (S) configuration at the amine-bearing carbon affects solubility, lipophilicity, and receptor binding. For instance, (R)-enantiomers of structurally similar compounds exhibit higher 5-HT7 receptor affinity due to optimized spatial interactions .
  • Analytical Tools : Polarimetry (e.g., [α]D measurements) and X-ray crystallography (using SHELXL for refinement) are essential for stereochemical characterization .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : 1H/13C NMR resolves substituent positions and cyclohexane ring conformations (e.g., coupling constants for trans/cis isomer differentiation) .
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and isotopic patterns .
    • Advanced Methods : Single-crystal X-ray diffraction (using SHELX suite) provides unambiguous stereochemical assignment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

  • DFT Applications : Density Functional Theory (DFT) calculates electron distribution, frontier molecular orbitals, and binding energies to receptors. For example, used DFT to model dibenzo derivatives' antineoplastic activity, correlating HOMO-LUMO gaps with experimental efficacy .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like 5-HT1A or dopamine receptors. Similar studies in identified key hydrophobic pockets for ligand-receptor binding .

Q. What strategies resolve contradictory data in receptor binding assays for this compound?

  • Case Study : Discrepancies in serotonin receptor affinity (e.g., 5-HT7 vs. 5-HT1A) may arise from assay conditions (e.g., radioligand choice, membrane preparation). highlights using Ki values normalized to reference ligands and validating with functional assays (e.g., [35S]GTPγS binding) .
  • Statistical Approaches : Multi-variate analysis (e.g., PCA) identifies confounding variables, while meta-analyses of independent studies isolate stereochemical or substituent effects .

Q. How do halogen substituents (e.g., Cl, Br) modulate the compound’s pharmacokinetic profile?

  • Halogen Effects : Bromine at the 7-position (as in ) increases lipophilicity (logP) by ~0.5 units, enhancing blood-brain barrier penetration. Chlorine at the 6-position ( ) improves metabolic stability by resisting CYP450 oxidation .
  • In Silico ADME : Tools like SwissADME predict bioavailability (%F) and clearance rates based on substituent electronegativity and steric bulk .

Q. What methodologies validate enantioselective synthesis scalability for preclinical studies?

  • Scale-Up Protocols :

  • Catalyst Optimization : Immobilized chiral catalysts (e.g., silica-supported Pd nanoparticles) improve yield and recyclability .
  • Purification : Simulated Moving Bed (SMB) chromatography achieves >99% enantiomeric excess at pilot-plant scales .
    • Case Study : scaled enantioselective syntheses to 1.66 mmol with 75% yield using column chromatography (hexane/AcOEt) .

Key Recommendations for Researchers

  • Prioritize enantiopure synthesis to avoid confounding biological results .
  • Cross-validate receptor binding data with orthogonal assays (e.g., functional cAMP vs. radioligand) .
  • Leverage computational tools early to guide synthetic efforts and predict ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.